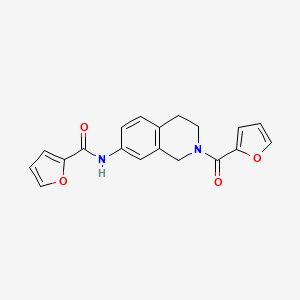
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide” is a complex organic compound. It contains functional groups such as amide and furan . The compound is a white solid with a melting point of 106–109 °C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide. This compound was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide, which was oxidized with potassium ferricyanide in alkaline medium to yield a related compound .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods including IR, 1H NMR, and 13C NMR . For instance, the IR spectrum of a related compound showed characteristic peaks at 3284 cm−1 (NH amide), 1667 cm−1 (C=O amide I), and 1531 cm−1 (C−N stretching vibration with the N−H bending vibration, amide II). The 1H NMR spectrum showed signals at 7.99 ppm (s, 1H, –NH), 7.77 ppm (d, 1H, H1), 7.76 ppm (d, 1H, H3), and 7.21 ppm (t, 1H, H2) .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide. This compound was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide, which was oxidized with potassium ferricyanide in alkaline medium to yield a related compound .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 106–109 °C . The IR spectrum showed characteristic peaks at 3284 cm−1 (NH amide), 1667 cm−1 (C=O amide I), and 1531 cm−1 (C−N stretching vibration with the N−H bending vibration, amide II). The 1H NMR spectrum showed signals at 7.99 ppm (s, 1H, –NH), 7.77 ppm (d, 1H, H1), 7.76 ppm (d, 1H, H3), and 7.21 ppm (t, 1H, H2) .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Research indicates that modifications to the structure of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can lead to significant pharmacological activities. For instance, the synthesis of derivatives through bioisosteric replacements has been studied to enhance analgesic properties, with certain derivatives showing increased activity (И. В. Украинец, Е. В. Моспанова, А. А. Давиденко, 2016). Another study focused on a specific N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, highlighting its relevance as a therapeutic agent with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Sandra M. Bonilla-Castañeda, Andrés-Felipe Villamizar-Mogotocoro, V. Kouznetsov, 2022).
Chemical Synthesis and Reactivity
The compound and its analogs have been synthesized through various chemical reactions, offering insights into their chemical reactivity and potential for further modifications. One approach involved the synthesis of new tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments and substituents, which could be beneficial for developing new therapeutic agents (M. Kandinska, I. Kozekov, M. Palamareva, 2006). Furthermore, the utilization of ultrasound-mediated synthesis highlighted the efficiency of producing potent tyrosinase inhibitors, a class of compounds with significant implications in dermatological conditions and cosmetics (Nilam C. Dige, Prasad G. Mahajan, H. Raza, et al., 2019).
Advanced Organic Synthesis Techniques
Research also encompasses the development of new synthetic methodologies, including the Diels-Alder reaction for constructing hexahydro-oxaisoindoloquinoline derivatives, demonstrating the compound's versatility and potential in organic synthesis and pharmacology (V. Kouznetsov, F. Zubkov, Uriel Mora Cruz, et al., 2004). This highlights the compound's role in facilitating the exploration of new chemical spaces and the discovery of novel bioactive molecules.
Orientations Futures
The compound and its analogues could be further investigated for their potential biological activities. For instance, similar compounds have shown promising antibacterial activities against clinically isolated drug-resistant bacteria . Further studies could also explore the compound’s potential applications in other areas of medicinal chemistry.
Propriétés
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(16-3-1-9-24-16)20-15-6-5-13-7-8-21(12-14(13)11-15)19(23)17-4-2-10-25-17/h1-6,9-11H,7-8,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUBXUBYIGYRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

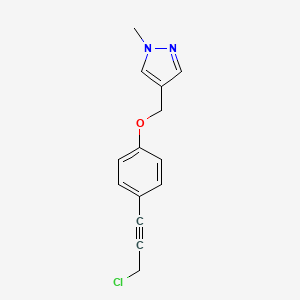
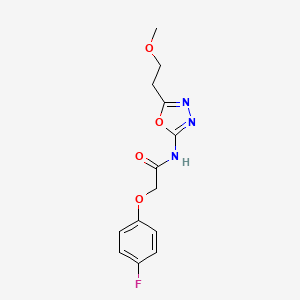
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2731322.png)
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)

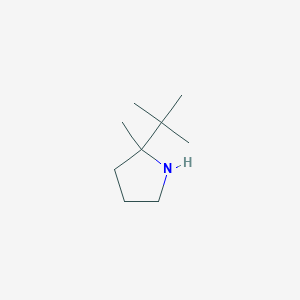
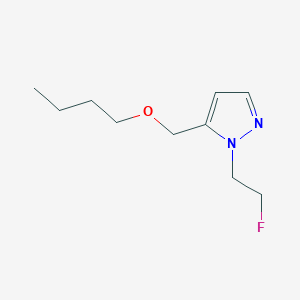

![N-(2-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2731333.png)
![1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2731334.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-2-pyrrolidinone](/img/structure/B2731339.png)

![5-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2731341.png)